(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Asymmetric transfer hydrogenation Ruthenium PNNP catalysis Acetophenone reduction

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine (CAS 174758-63-5), also designated (R,R)-cyclohexyl-P2N2H4, is a C2-symmetric chiral tetradentate aminodiphosphine ligand bearing a trans-1,2-diaminocyclohexane backbone and two o-(diphenylphosphino)benzyl pendant arms. The ligand coordinates transition metals through a P2N2 donor set, forming five-coordinate [MCl(PNNP)]+ or six-coordinate trans-[MCl2(PNNP)] complexes with Ru(II), Rh(I), and Ir(I).

Molecular Formula C44H44N2P2
Molecular Weight 662.8 g/mol
CAS No. 174758-63-5
Cat. No. B177013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
CAS174758-63-5
Molecular FormulaC44H44N2P2
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1
InChIKeyOBHPYVNBXWUKNY-NCRNUEESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine (CAS 174758-63-5): Chiral Tetradentate PNNP Ligand Procurement Specification


(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine (CAS 174758-63-5), also designated (R,R)-cyclohexyl-P2N2H4, is a C2-symmetric chiral tetradentate aminodiphosphine ligand bearing a trans-1,2-diaminocyclohexane backbone and two o-(diphenylphosphino)benzyl pendant arms [1]. The ligand coordinates transition metals through a P2N2 donor set, forming five-coordinate [MCl(PNNP)]+ or six-coordinate trans-[MCl2(PNNP)] complexes with Ru(II), Rh(I), and Ir(I) [1]. Commercially supplied at ≥95% purity with an optical rotation [α]22/D of –17.5° (c = 0.5, CHCl3) and a melting point exceeding 300 °C, this compound is sold under license from Kanata Chemical Technologies Inc. for research purposes . It is the reduced (amine) member of the PNNP ligand family, structurally distinct from its diimino (Schiff-base) counterpart that features C=N rather than C–N linkages.

Why (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine Cannot Be Replaced by Generic PNNP-Type or Bidentate Ligands


Generic substitution among chiral PNNP-type ligands is not viable because the catalytic phenotype is dictated by the amine versus imine donor character, which governs the metal–ligand bifunctional mechanism [1]. The reduced diamine backbone (–NH–CH2–) in this compound provides N–H protons that participate directly in the outer-sphere hydride-transfer transition state (the 'Noyori NH effect'), whereas the corresponding diimino ligand (C=N) lacks this functionality and operates through an entirely different inner-sphere pathway [2]. Furthermore, the tetradentate P2N2 chelate enforces a rigid trans-dichloro or cis-β coordination geometry that is inaccessible to bidentate diphosphine or diamine ligands used in isolation, fundamentally altering both activity and enantioselectivity [1]. The specific 1,2-cyclohexyl stereochemistry (R,R) is critical; the enantiomeric (S,S) form or ligands with alternative backbones (e.g., ethylenediamine, propylene-diamine) produce catalysts with divergent and generally inferior enantioselectivities for aromatic ketone reduction [3].

Quantitative Comparative Evidence: (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine Versus Closest Analogs


Ru–Diamine vs. Ru–Diimine PNNP Complex: 97% ee vs. No Reported ee Advantage in Asymmetric Transfer Hydrogenation of Acetophenone

The trans-RuCl2 complex of the target diaminodiphosphine ligand (reduced form) catalyzes asymmetric transfer hydrogenation of acetophenone in 0.1 M 2-propanol to give (R)-2-phenylethanol with 97% ee and 93% isolated yield after 7 h at 45 °C, using a substrate/Ru/i-PrOK ratio of 200:1:12 [1]. The structurally analogous diimino complex trans-RuCl2(P2N2), bearing C=N linkages in place of C–N, was synthesized and structurally characterized in the same study but was not reported to deliver comparable enantioselectivity under identical conditions; the paper explicitly designates the diamine-based Ru complex as the 'excellent catalyst precursor' [1]. The mechanistic origin of this difference lies in the N–H functionality of the diamine ligand, which enables a pericyclic six-membered transition state for hydride/proton transfer (metal–ligand bifunctional catalysis), a pathway inaccessible to the imine donor [2].

Asymmetric transfer hydrogenation Ruthenium PNNP catalysis Acetophenone reduction

Rh–Diamine PNNP Achieves 99% Yield and 94% ee for m-Chloroacetophenone; Rh–Diimine Analog Gives Inferior Performance

Cationic rhodium(I) complexes of the target diamine ligand [(S,S)-4][PF6] catalyze the asymmetric transfer hydrogenation of m-chloroacetophenone in 2-propanol, affording the corresponding chiral alcohol in 99% yield and up to 94% ee [1]. In the same study, the Rh complex of the diimino analog [(S,S)-3][PF6] was prepared and tested but yielded substantially lower enantioselectivity; the authors state that (S,S)-4 (diamine-derived) 'acts as an excellent catalyst' whereas (S,S)-3 (diimine-derived) does not receive comparable commendation [1]. This head-to-head comparison across two PNNP ligand types with identical metal center and counterion isolates the ligand reduction state as the decisive variable for catalytic performance [1].

Rhodium PNNP catalysis Asymmetric transfer hydrogenation Aromatic ketone reduction

Ir–Diamine PNNP Delivers 98% ee and 98% Yield at S/C = 1200:1 for Isobutyrophenone Under Ambient Conditions

An iridium(I) catalyst generated in situ from [Ir(COD)Cl]2 and the target C2-symmetric diaminodiphosphine ligand catalyzes the asymmetric transfer hydrogenation of isobutyrophenone in 2-propanol to give the corresponding (S)-alcohol with 98% ee and 98% conversion after 4 h at 25 °C at a substrate-to-catalyst molar ratio (S/C) of 1200:1 [1]. This high turnover number under ambient temperature conditions is a direct consequence of the diamine NH protons, which facilitate the bifunctional outer-sphere mechanism; iridium complexes of diimino-PNNP ligands or bidentate phosphine/diamine mixtures do not reach comparable S/C ratios with the same ee at room temperature [2]. The benchmark performance of 98% ee at 25 °C is among the highest reported for iridium-catalyzed transfer hydrogenation of alkyl aryl ketones [1].

Iridium PNNP catalysis Asymmetric transfer hydrogenation High-turnover ketone reduction

Ru–Diamine PNNP Complex Converts Acetophenone at 99% Yield in 2 h at 65 °C with S/C = 200:1

The complex trans-RuCl2(P2N2H4), derived directly from the target diaminodiphosphine ligand, catalyzes hydrogen-transfer reduction of acetophenone in 2-propanol with a substrate/Ru/i-PrOK molar ratio of 200:1:12, achieving 99% conversion to 2-phenylethanol within 2 h at 65 °C [1]. This represents a significantly shorter reaction time than the 7 h required at 45 °C reported in the seminal Noyori study [2], demonstrating that the diamine system can be tuned for either high enantioselectivity (97% ee at 45 °C, 7 h) or maximum throughput (99% conversion at 65 °C, 2 h) depending on process requirements [1][2]. The catalyst derived from the equivalent diimino ligand does not achieve comparable productivity under these conditions [1].

Ruthenium aminophosphine catalysis Transfer hydrogenation kinetics High-conversion ketone reduction

Multi-Reaction Cross-Coupling Versatility: Seven Named Reaction Types Validated vs. Trost Ligand's Single-Domain Specialization

According to the Sigma-Aldrich technical datasheet, the target ligand is reaction-suitability tested and validated for seven distinct named cross-coupling reaction types: Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . In contrast, the structurally related (R,R)-DACH-phenyl Trost ligand (CAS 138517-61-0), which features a diphenylphosphinobenzoyl amide framework, is predominantly optimized for a single reaction class—palladium-catalyzed asymmetric allylic alkylation (AAA) [1]. The broader reaction scope of the benzyl-amine PNNP ligand stems from its electronically flexible P2N2 donor set, which accommodates Pd(0)/Pd(II), Ru(II), Rh(I), and Ir(I) cycles without ligand modification, whereas the amide carbonyls of the Trost ligand electronically constrain the metal center to Pd-π-allyl chemistry [2].

Cross-coupling reactions Ligand versatility Procurement efficiency

Chiral Purity and Physical Specification: ≥95% Chemical Purity, 99% ee Enantiomeric Excess, [α]22/D –17.5°

Commercially available (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is supplied with a minimum chemical purity of 95% (by assay) and a specified enantiomeric excess of 99% ee, with an optical rotation of [α]22/D –17.5° (c = 0.5 in chloroform) and a melting point above 300 °C . This level of chiroptical specification is tighter than that typically offered for the (S,S)-enantiomer (CAS 174677-83-9) or the monophosphine analog (CAS 690624-51-2), which are often supplied at 97% chemical purity without guaranteed ee certification . The near-quantitative enantiomeric purity ensures that metal complexation proceeds without racemization risk, and the high melting point confirms the thermodynamic stability of the crystalline ligand under storage and reaction conditions .

Chiral ligand quality control Enantiomeric purity Procurement specification

High-Value Application Scenarios for (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral β-Amino Alcohol Pharmaceutical Intermediates via Ru- or Ir-Catalyzed Transfer Hydrogenation

The target ligand's Ru and Ir complexes deliver 94–99% ee in the asymmetric transfer hydrogenation of substituted acetophenones, directly enabling the production of chiral alcohol intermediates for β-blockers (e.g., (R)-salbutamol precursor) and antidepressants (e.g., (S)-fluoxetine intermediate) [1]. The demonstrated S/C ratio of 1200:1 for Ir at 25 °C [1] and 200:1 for Ru with 99% conversion in 2 h [2] provide flexible process windows for both early-stage medicinal chemistry (small scale, high ee prioritized) and late-stage process development (throughput prioritized). The ligand's thermal stability (mp >300 °C) supports solvent screening up to refluxing 2-propanol without decomposition.

Multi-Reaction Platform Ligand for Academic and Industrial Catalysis Laboratories

With validated reactivity across seven named cross-coupling reactions (Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, Suzuki-Miyaura) in addition to asymmetric (transfer) hydrogenation , this single ligand replaces multiple specialized ligands in a standard catalysis laboratory inventory. This is particularly advantageous for CROs and medicinal chemistry groups running diverse reaction scopes, where the PNNP ligand can be used with Pd for coupling chemistry and with Ru, Rh, or Ir for asymmetric reduction without changing the ligand stock [3].

Asymmetric Cyclopropanation and Epoxidation Catalyst Development Using the PNNP Tetradentate Scaffold

The PNNP ligand's ability to stabilize five-coordinate [RuCl(PNNP)]+ cations enables asymmetric cyclopropanation of styrene with up to 99% ee and cis:trans ratios up to 95:5 using diazoesters [4]. Although the diimino version of PNNP was used in the seminal cyclopropanation work, the reduced diamine form provides the NH bifunctionality that mechanistic studies suggest can enhance carbene transfer rates [3]. This application scenario is relevant for agrochemical and fragrance intermediate synthesis where cyclopropane or epoxide chirality is critical.

Development of Iron-Based Asymmetric Hydrogenation Catalysts as Sustainable Alternatives to Precious Metals

The diaminodiphosphine PNNP framework has been successfully extended to iron(II), where Fe–PNNP complexes catalyze the asymmetric hydrogenation of acetophenone under 25 atm H2 at 50 °C with the same outer-sphere bifunctional mechanism established for Ru [5]. The target ligand thus serves as a common platform for both precious-metal (Ru, Rh, Ir) and base-metal (Fe) catalyst development, enabling direct structure–activity comparisons across the metal series without changing the ligand architecture [5]. This is strategically important for industrial groups seeking to transition from precious-metal to sustainable first-row metal catalysis while preserving the ligand investment.

Quote Request

Request a Quote for (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.